![molecular formula C23H25N5O3S2 B2578405 4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189959-06-5](/img/structure/B2578405.png)
4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and ring structures, including a benzo[b][1,4]oxazin ring, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin ring, and an isopentyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Benzimidazole, a component of this compound, can undergo various reactions. For example, it can be deprotonated with stronger bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing various derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and examining their biological activities. A study by Said et al. (2004) on thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives, aimed at antimicrobial and antitumor applications, found that some compounds exhibited promising antimicrobial activity, though none showed significant antitumor activity (Said et al., 2004).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic systems is a key area of research, with compounds like 4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one being of particular interest due to their potential pharmaceutical applications. Toplak et al. (1999) explored the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, leading to the creation of various pyrimidinone derivatives, indicating the versatility of these chemical frameworks in drug development (Toplak et al., 1999).
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for preparing fused heterocycles, including those incorporating the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one skeleton. Shaaban's (2008) work demonstrates the efficiency of this approach in synthesizing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, highlighting the method's utility in creating complex molecules with potential biological activities (Shaaban, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(3-methylbutyl)-12-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-14(2)6-8-27-21(30)20-16(7-11-32-20)28-22(27)24-25-23(28)33-13-19(29)26-9-10-31-18-5-4-15(3)12-17(18)26/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVKTCXMNVXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CCC(C)C)SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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